molecular formula C8H4F2S B14075502 6,7-Difluorobenzo[b]thiophene CAS No. 1388060-95-4

6,7-Difluorobenzo[b]thiophene

Cat. No.: B14075502
CAS No.: 1388060-95-4
M. Wt: 170.18 g/mol
InChI Key: MGJSBXGEXUZLCL-UHFFFAOYSA-N
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Description

6,7-Difluorobenzo[b]thiophene is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorobenzo[b]thiophene typically involves the fluorination of benzo[b]thiophene derivatives. One common method is the direct fluorination of benzo[b]thiophene using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions on the benzo[b]thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Difluorobenzo[b]thiophene
  • Benzo[c][1,2,5]thiadiazole
  • Fluorinated thiophenes

Uniqueness

6,7-Difluorobenzo[b]thiophene is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated thiophenes. This makes it particularly valuable in applications requiring precise control over electronic characteristics .

Properties

CAS No.

1388060-95-4

Molecular Formula

C8H4F2S

Molecular Weight

170.18 g/mol

IUPAC Name

6,7-difluoro-1-benzothiophene

InChI

InChI=1S/C8H4F2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H

InChI Key

MGJSBXGEXUZLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)F)F

Origin of Product

United States

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